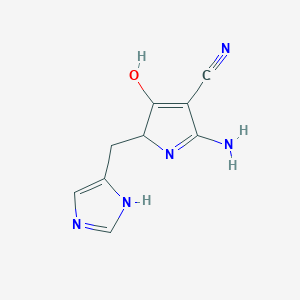
5-Propylpyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propylpyridine-3-carbaldehyde: is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a propyl group at the 5-position and an aldehyde group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-propylpyridine using suitable oxidizing agents. For instance, the oxidation of 5-propylpyridine with potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic oxidation processes. These processes typically employ catalysts such as vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) to facilitate the oxidation of 5-propylpyridine under controlled conditions. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 5-Propylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propyl group can be replaced by other substituents using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), Nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: 5-Propylpyridine-3-carboxylic acid
Reduction: 5-Propylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives
科学研究应用
Chemistry: 5-Propylpyridine-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of 5-Propylpyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
相似化合物的比较
Pyridine-3-carbaldehyde (Nicotinaldehyde): Lacks the propyl group at the 5-position.
Pyridine-2-carbaldehyde (Picolinaldehyde): Aldehyde group at the 2-position.
Pyridine-4-carbaldehyde (Isonicotinaldehyde): Aldehyde group at the 4-position.
Uniqueness: 5-Propylpyridine-3-carbaldehyde is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its applications in various fields.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
5-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-8-4-9(7-11)6-10-5-8/h4-7H,2-3H2,1H3 |
InChI 键 |
CSZYHISCAAKPCJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CN=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



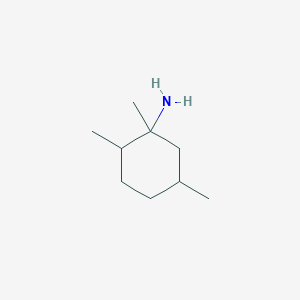

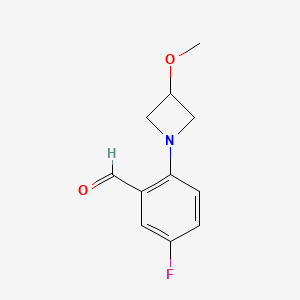
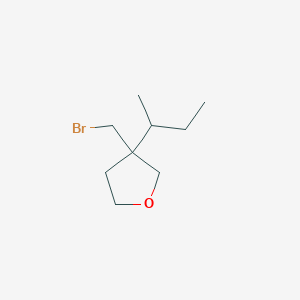
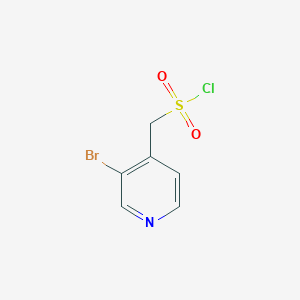
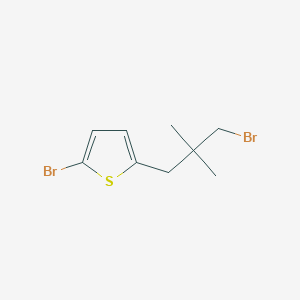

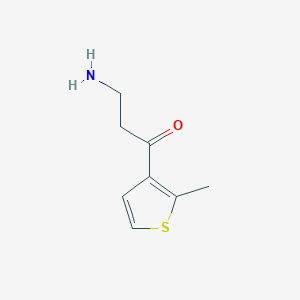

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride](/img/structure/B13194628.png)

